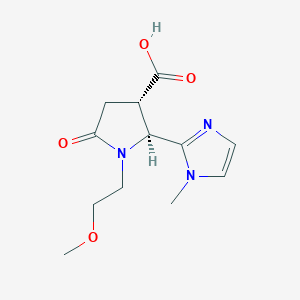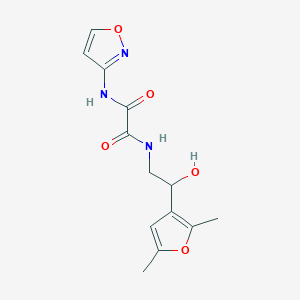![molecular formula C19H18F3N5S2 B2795898 4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 865659-87-6](/img/structure/B2795898.png)
4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, other names (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the types of bonds (covalent, ionic, etc.), bond lengths and angles, and the spatial arrangement of the atoms.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes melting point, boiling point, solubility, density, molar mass, and spectral data (IR, NMR, MS, etc.).Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Patil et al. (2014) described the synthesis of new unsymmetrical 1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing the thieno[2,3-c]pyrazolo moiety. These compounds were synthesized from thieno[2,3-c]pyrazole-5-carbohydrazide through a multistep reaction sequence, demonstrating the chemical versatility of such compounds (Patil, Kanawade, Bhavsar, Nikam, Gangurde, & Toche, 2014).
Antioxidant Activities :
- Research conducted by Gotsulya (2020) focused on synthesizing biologically active heterocyclic systems containing 1,2,4-triazole and pyrazole. This study revealed moderate antiradical activity in some of the synthesized compounds, indicating potential antioxidant applications (Gotsulya, 2020).
Pharmacological Potential :
- Fedotov, Hotsulia, and Panasenko (2022) studied the synthesis and properties of certain triazolo[3,4-b][1,3,4]thiadiazoles, emphasizing their significant pharmacological potential and the likelihood of interaction with various biological targets. This research suggests these compounds could have multiple pharmacological applications (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial Activities :
- A study by Bayrak et al. (2009) and another by Isloor, Kalluraya, and Shetty (2009) explored the antimicrobial activities of some 1,2,4-triazole derivatives. These studies indicated that the synthesized compounds displayed good or moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009); (Isloor, Kalluraya, & Shetty, 2009).
Analgesic and Antioxidant Properties :
- Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole and evaluated their analgesic and antioxidant activities. This study highlighted the significant analgesic and antioxidant properties of these compounds (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, Faouzi, & Ansar, 2016).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose to health and the environment.
Future Directions
This involves understanding the potential future applications or studies that could be done with the compound based on its properties and uses.
I hope this helps! If you have any specific questions about these steps, feel free to ask.
properties
IUPAC Name |
4-(4-butylphenyl)-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5S2/c1-3-4-5-11-6-8-12(9-7-11)27-16(23-24-18(27)28)14-10-13-15(19(20,21)22)25-26(2)17(13)29-14/h6-10H,3-5H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSURQMZCFTDIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=C(S3)N(N=C4C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)
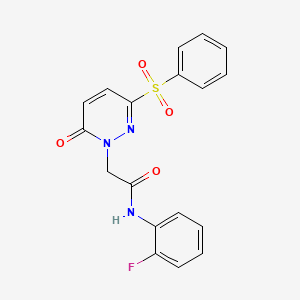
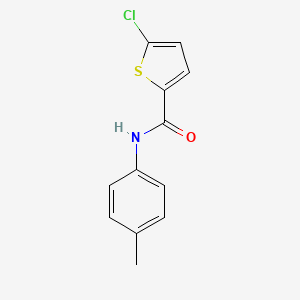
![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2795821.png)
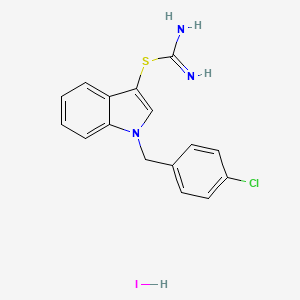
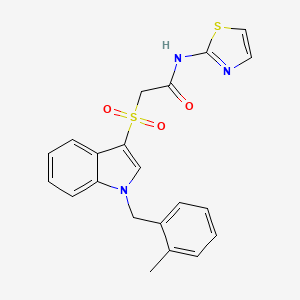
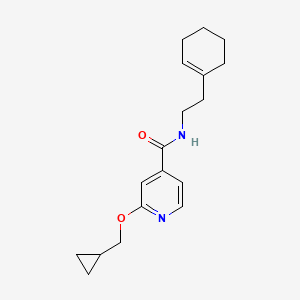
![3,9-dimethyl-7-propyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2795827.png)

![(1R,5R)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B2795831.png)

